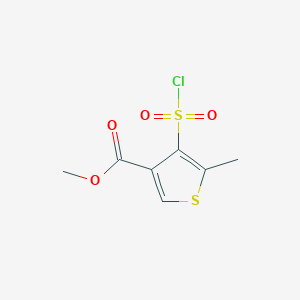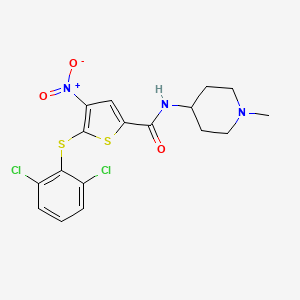
2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid is a compound that belongs to the class of nitrobenzoic acids It features a nitro group (-NO2) and a triazole ring attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid typically involves the nitration of 5-(1H-1,2,4-triazol-1-yl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration reactors with precise temperature and concentration controls. The use of continuous flow reactors could enhance the efficiency and safety of the process by providing better control over reaction parameters and reducing the risk of hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Oxidation: The benzoic acid moiety can be oxidized to form carboxylic acid derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 2-Amino-5-(1H-1,2,4-triazol-1-YL)benzoic acid.
Substitution: Various substituted triazole derivatives.
Oxidation: Carboxylic acid derivatives of the benzoic acid moiety.
Aplicaciones Científicas De Investigación
2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as energetic materials or polymers with specific properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: Potential use in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors through binding interactions facilitated by the nitro and triazole groups. The nitro group can participate in redox reactions, while the triazole ring can form hydrogen bonds and π-π interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Known for its thermal stability and low sensitivity, used in energetic materials.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Evaluated for its anticancer properties.
5-Nitro-1,2,4-triazole-3-one: A high explosive with low sensitivity and thermal stability.
Uniqueness
2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid is unique due to the combination of a nitro group and a triazole ring on a benzoic acid core. This structure provides a balance of reactivity and stability, making it versatile for various applications in chemistry and materials science.
Propiedades
Fórmula molecular |
C9H6N4O4 |
|---|---|
Peso molecular |
234.17 g/mol |
Nombre IUPAC |
2-nitro-5-(1,2,4-triazol-1-yl)benzoic acid |
InChI |
InChI=1S/C9H6N4O4/c14-9(15)7-3-6(12-5-10-4-11-12)1-2-8(7)13(16)17/h1-5H,(H,14,15) |
Clave InChI |
NASZOURIRKKTJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N2C=NC=N2)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















